2,4,6-Trichlorobenzonitrile

Description

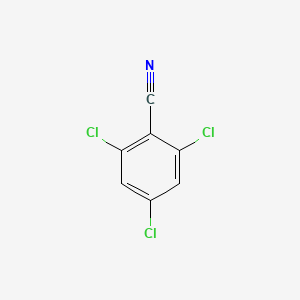

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGODHCIOIPODFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334873 | |

| Record name | 2,4,6-Trichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-05-9 | |

| Record name | 2,4,6-Trichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2,4,6-Trichlorobenzonitrile: Properties, Synthesis, and Applications in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzonitrile is a chlorinated aromatic nitrile, identified by the CAS number 6575-05-9 . This white to light yellow crystalline powder serves as a valuable building block in organic synthesis, particularly in the preparation of agrochemicals and as an intermediate in the pharmaceutical industry. Its reactivity, stemming from the presence of both a nitrile group and multiple chlorine substituents on the benzene ring, allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and its role as a chemical intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for analytical purposes. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6575-05-9 | [1][2] |

| Molecular Formula | C₇H₂Cl₃N | [1] |

| Molecular Weight | 206.46 g/mol | [1] |

| Melting Point | 77-82 °C | |

| Boiling Point | 303.1 ± 37.0 °C (Predicted) | |

| Density | 1.54 ± 0.1 g/cm³ (Predicted) | |

| Appearance | White to light yellow to light orange powder/crystal | |

| Purity | >98.0% (GC) | |

| Solubility | Soluble in Toluene |

Spectroscopic Data:

-

Mass Spectrometry: Key mass-to-charge ratios (m/z) observed in the electron ionization mass spectrum include 205, 207, and 209, corresponding to the isotopic pattern of the molecule containing three chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the nitrile (C≡N) stretching vibration.

Synthesis of this compound

Several synthetic routes to this compound have been established. The choice of method often depends on the desired scale, available starting materials, and environmental considerations.

Established Synthetic Routes

Common methods for the synthesis of this compound include:

-

From 2,3,6-Trichlorobenzene: This method involves a nucleophilic aromatic substitution reaction where 2,3,6-trichlorobenzene is treated with copper(I) cyanide at elevated temperatures in a high-boiling point solvent. The copper catalyst facilitates the replacement of a chlorine atom with a cyanide group.[1]

-

From 2,3,6-Trichlorobenzamide: The dehydration of 2,3,6-trichlorobenzamide using a strong dehydrating agent like phosphorus pentoxide yields this compound.[1]

-

Vapor Phase Ammoxidation of 2,3,6-Trichlorotoluene: A more industrial-scale and potentially greener approach involves the reaction of 2,3,6-trichlorotoluene with ammonia and air at high temperatures (300-600°C) over a vanadium-based catalyst. This process converts the methyl group directly to a nitrile.[1]

The following diagram illustrates a general workflow for a common laboratory-scale synthesis.

References

physical and chemical properties of 2,4,6-Trichlorobenzonitrile

An In-depth Technical Guide to 2,4,6-Trichlorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound (CAS No: 6575-05-9). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document includes a compilation of quantitative data, detailed experimental protocols for its synthesis, and an examination of its known reactivity. Visual diagrams are provided to illustrate key experimental workflows.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[1][2] It is soluble in toluene and insoluble in water.[3][4] This compound is classified as toxic and an irritant, requiring careful handling in a laboratory setting.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂Cl₃N | [3][5][7] |

| Molecular Weight | 206.46 g/mol | [3][8][9] |

| Melting Point | 80-82 °C | [1][3][5] |

| Boiling Point | 303.1 ± 37.0 °C (Predicted) | [3][5] |

| Density | 1.54 ± 0.1 g/cm³ (Predicted) | [3][5] |

| Appearance | White to light yellow to light orange powder or crystals | [1][5][7] |

| Solubility | Soluble in Toluene | [3][5] |

| Flash Point | 136.4 °C | [5] |

| Vapor Pressure | 0.000951 mmHg at 25°C | [5] |

| Refractive Index | 1.601 | [5] |

| InChI Key | PGODHCIOIPODFE-UHFFFAOYSA-N | [6][7][10] |

| CAS Number | 6575-05-9 | [3][5][7] |

Spectral Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Technique | Data Highlights | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.76 (s, 1H), 7.65 (s, 1H) | [3][11] |

| Mass Spectrometry | Molecular ion peaks observed at m/z 205, 207, 209, corresponding to the isotopic distribution of chlorine atoms. | [6][9] |

| Infrared (IR) Spectroscopy | Gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database. | [8] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves a palladium-catalyzed cyanation of 1-iodo-2,4,6-trichlorobenzene.[3][11]

Materials:

-

1-iodo-2,4,6-trichlorobenzene (1500 mg, 4.88 mmol)

-

Zinc cyanide (345 mg, 2.94 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (282 mg, 0.244 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

-

Toluene

-

2N aqueous ammonium hydroxide solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel

-

n-hexane/dichloromethane (eluent)

Procedure:

-

To a reaction vessel containing anhydrous DMF (30 mL), add 1-iodo-2,4,6-trichlorobenzene (1500 mg, 4.88 mmol), zinc cyanide (345 mg, 2.94 mmol), and tetrakis(triphenylphosphine)palladium(0) (282 mg, 0.244 mmol).[3][11]

-

Heat the reaction mixture to 85 °C and stir overnight.[3][11]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with toluene and wash sequentially with 2N aqueous ammonium hydroxide solution (3 times) and saturated aqueous sodium chloride solution.[3][11]

-

Separate the organic phase and dry it over anhydrous sodium sulfate.[3][11]

-

Concentrate the organic phase under reduced pressure.[3][11]

-

Purify the crude product by silica gel column chromatography using n-hexane/dichloromethane as the eluent to yield this compound (850 mg, 84% yield).[3][11]

-

Confirm the structure of the product using ¹H NMR spectroscopy.[3][11]

Caption: Workflow for the synthesis of this compound.

Reactivity and Stability

This compound should be stored in a dry, sealed container at room temperature.[3][5] It is incompatible with strong bases and strong oxidizing agents.[4] The nitrile group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The chlorine atoms on the benzene ring can be susceptible to nucleophilic aromatic substitution under certain conditions.

Biological Activity

While specific signaling pathways for this compound are not extensively documented, its analogues and derivatives are known to possess biological activity. For instance, halogenated benzonitriles are a class of compounds that include herbicides which act by inhibiting photosynthesis at Photosystem II.[12] Furthermore, this compound serves as a building block in the synthesis of agrochemicals and pharmaceuticals, suggesting that more complex molecules derived from it may have significant biological effects.[13] The reactivity of the nitrile and chloro-substituents allows for the generation of diverse chemical libraries for screening for potential therapeutic agents.[14]

Caption: Logical relationship of this compound as a synthetic building block.

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 6575-05-9 [m.chemicalbook.com]

- 4. 2,4,6-Trichloronitrobenzene | C6H2Cl3NO2 | CID 29228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | C7H2Cl3N | CID 522179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A14609.03 [thermofisher.cn]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound [stenutz.eu]

- 11. This compound | 6575-05-9 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

Spectroscopic Analysis of 2,4,6-Trichlorobenzonitrile: A Technical Guide

This in-depth guide presents the spectroscopic data for 2,4,6-trichlorobenzonitrile, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive reference for the structural elucidation and analytical characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. These tables provide a quick reference for the key spectral features of the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.6 - 7.8 | Singlet | 2H | Aromatic C-H |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~115 - 120 | -C≡N |

| ~110 - 115 | C-CN |

| ~130 - 135 | C-H |

| ~138 - 142 | C-Cl |

Table 2: Infrared (IR) Spectroscopy Data

The following characteristic absorption bands are observed in the infrared spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2240 - 2220 | Strong, Sharp | C≡N Stretch |

| ~1600 - 1400 | Medium to Strong | Aromatic C=C Bending |

| ~850 - 550 | Strong | C-Cl Stretch |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound was obtained using electron ionization (EI). The molecular weight of the compound is 206.456 g/mol .[1]

| m/z | Relative Intensity | Assignment |

| 205, 207, 209 | High | [M]⁺ (Molecular ion with isotopic pattern for 3 Cl atoms) |

| 170, 172, 174 | Medium | [M - Cl]⁺ |

| 143, 145 | Low | [M - 2Cl]⁺ |

| 108 | Medium | [M - 3Cl]⁺ |

| 100 | Medium | [C₆H₂Cl]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube.[2] The solution is homogenized by gentle vortexing or sonication. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.[3] For ¹H NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2] Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[4]

2.2 Infrared (IR) Spectroscopy

For solid-state analysis using the KBr pellet method, approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[5] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5] Alternatively, for Attenuated Total Reflectance (ATR) analysis, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5] The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.[6]

2.3 Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.[7][8] A small amount of the volatile sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[7] This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[8] The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. This compound | C7H2Cl3N | CID 522179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Solubility of 2,4,6-Trichlorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,4,6-trichlorobenzonitrile in organic solvents. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes the limited available qualitative information and presents a detailed, generalized experimental protocol for accurately measuring the solubility of a solid organic compound.

Overview of this compound

This compound is a halogenated aromatic nitrile. Its chemical structure, characterized by a benzene ring substituted with three chlorine atoms and a nitrile group, suggests it is a non-polar to moderately polar molecule. This structural information is key to predicting its likely solubility behavior in various organic solvents, anticipating higher solubility in non-polar or moderately polar organic solvents and lower solubility in highly polar or aqueous media.

Available Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Toluene | Soluble |

This information is based on general chemical property listings and lacks specific quantitative measurement under defined conditions.

Given the lack of data, experimental determination is necessary for any application requiring precise solubility values, such as reaction chemistry, solution-based synthesis, and formulation development.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of this compound in various organic solvents. The recommended approach is the isothermal equilibrium (shake-flask) method , which is a reliable technique for determining thermodynamic solubility.[1][2]

3.1. Principle

An excess amount of the solid solute (this compound) is mixed with a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. After equilibrium is achieved, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical method, such as gravimetry or spectroscopy.

3.2. Materials and Equipment

-

Solute: High-purity this compound

-

Solvents: A range of high-purity organic solvents of interest (e.g., toluene, acetone, ethanol, ethyl acetate, hexane, acetonitrile, dimethylformamide)

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator with agitation capabilities

-

Calibrated thermometers

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE) to separate undissolved solid

-

Volumetric flasks and pipettes

-

Evaporating dishes or pre-weighed vials (for gravimetric analysis)

-

Vacuum oven or desiccator

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic/chromatographic analysis)

-

3.3. Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL or 10.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[1][2]

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to let the excess solid settle. Carefully withdraw a sample of the supernatant (the clear saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles. This step is critical to prevent suspended solids from artificially inflating the measured concentration.

-

Concentration Analysis: Determine the concentration of this compound in the filtered saturated solution using one of the following methods:

-

Gravimetric Method: a. Pipette a precise volume of the filtered saturated solution into a pre-weighed, dry evaporating dish or vial.[3] b. Record the exact volume or mass of the solution transferred. c. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.[3][4] d. Once the solvent is completely removed, place the dish/vial in a desiccator to cool to room temperature and then weigh it on the analytical balance. e. Repeat the drying and weighing process until a constant mass is obtained.[3][4] f. The mass of the residue is the mass of this compound that was dissolved in the transferred volume of solution.

-

Spectroscopic/Chromatographic Method: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions. c. Accurately dilute a known volume of the filtered saturated solution to a concentration that falls within the range of the calibration curve. d. Measure the response of the diluted sample and use the calibration curve to determine its concentration. e. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L, or mole fraction).

-

For the gravimetric method, solubility (S) in g/100 mL is calculated as: S = (mass of residue / volume of solution transferred) * 100

-

The experiment should be performed in triplicate for each solvent and temperature to ensure reproducibility.

-

Report the average solubility value along with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

Caption: Logical workflow for the experimental determination of solubility.

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for researchers to generate this critical data. The detailed isothermal equilibrium protocol is a standard and reliable method that will yield accurate thermodynamic solubility values essential for a wide range of applications in chemical research and drug development. Adherence to this systematic approach will ensure the generation of high-quality, reproducible data.

References

An In-depth Technical Guide to the Safety and Hazards of 2,4,6-Trichlorobenzonitrile

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and hazard profile of chemical compounds is paramount. This technical guide provides a comprehensive overview of the available safety data for 2,4,6-Trichlorobenzonitrile (CAS No. 6575-05-9), a substituted aromatic nitrile. This document consolidates information from safety data sheets and public chemical databases to facilitate a robust risk assessment in a laboratory or research setting.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its toxicity upon acute exposure and its irritant properties.

GHS Pictograms:

Signal Word: Danger [1]

The GHS classification indicates that this compound is toxic if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1]

Hazard Statements

The following hazard statements (H-statements) are associated with this compound:

-

H301 + H331: Toxic if swallowed or if inhaled.[1]

-

H311: Toxic in contact with skin.[2]

-

H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements

A comprehensive list of precautionary statements (P-statements) is provided in the safety data sheets. Key recommendations include:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

-

Response: If swallowed, immediately call a POISON CENTER or doctor. If on skin, wash with plenty of water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes.[1][3]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Data

While specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) values are not consistently reported across all safety data sheets, the GHS classifications provide a qualitative assessment of the acute toxicity of this compound. The classification in Category 3 for acute oral, dermal, and inhalation toxicity indicates a high degree of toxicity.[1][4]

Table 1: Summary of Acute Toxicity Classification

| Exposure Route | GHS Category | Hazard Statement |

| Oral | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[1][2] |

| Dermal | Category 3 / Category 4 | H311: Toxic in contact with skin / H312: Harmful in contact with skin[1][2] |

| Inhalation | Category 3 / Category 4 | H331: Toxic if inhaled / H332: Harmful if inhaled[1][2] |

Note: The classification can vary slightly between suppliers, with some listing it as Category 3 and others as Category 4, but all indicate significant acute toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed safety data sheets. The hazard classifications are based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA) by chemical manufacturers and importers. These studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

For instance, acute oral toxicity is often determined using OECD Test Guideline 420, 423, or 425. These protocols involve the administration of the substance to fasted animals, followed by observation for a set period to assess morbidity and mortality.

Signaling Pathways and Mechanisms of Toxicity

The publicly available safety data for this compound does not contain information regarding specific signaling pathways or detailed mechanisms of toxicity. The observed toxic effects are likely related to the general reactivity of the nitrile group and the chlorinated benzene ring, but further research would be required to elucidate the precise molecular targets and pathways involved.

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.

Engineering Controls

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]

-

Store locked up.[1]

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of water. Call a poison center or doctor if you feel unwell.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Ingestion: Rinse mouth. Immediately call a poison center or doctor.[1]

Logical Workflow for Handling a Spill

Caption: A logical workflow for responding to a spill of this compound.

References

An In-depth Technical Guide to 2,4,6-Trichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,4,6-Trichlorobenzonitrile, a key chemical intermediate. It covers its physicochemical properties, detailed synthesis protocols, spectroscopic data, and applications, with a focus on its relevance in the fields of chemical research and drug development.

Chemical Identity and Physical Properties

This compound, identified by the IUPAC name This compound , is a polychlorinated aromatic nitrile.[1] Its structure consists of a benzene ring substituted with three chlorine atoms at positions 2, 4, and 6, and a nitrile group at position 1. This compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 6575-05-9 | [1][3][4][5] |

| Molecular Formula | C₇H₂Cl₃N | [1][3][4][5] |

| Molecular Weight | 206.46 g/mol | [3][4][5] |

| Appearance | White to light yellow/orange powder or crystal | [6][7] |

| Melting Point | 80-82 °C | [4][5][7] |

| Boiling Point | 303.1 ± 37.0 °C (Predicted) | [4][5][7] |

| Density | 1.54 ± 0.1 g/cm³ (Predicted) | [4][5][7] |

| Solubility | Soluble in Toluene | [5][7] |

Synthesis and Manufacturing

Several synthetic routes to this compound have been established. Common industrial-scale methods include the vapor-phase ammoxidation of 2,4,6-trichlorotoluene at high temperatures over a vanadium-based catalyst and the nucleophilic aromatic substitution of related trichlorobenzene derivatives with cyanide salts.[2] For laboratory-scale synthesis, palladium-catalyzed cyanation offers a high-yield and well-documented procedure.

This protocol details the synthesis of this compound via a palladium-catalyzed reaction between 1-iodo-2,4,6-trichlorobenzene and zinc cyanide, achieving a high yield.[5][8]

Materials:

-

1-Iodo-2,4,6-trichlorobenzene (1500 mg, 4.88 mmol)

-

Zinc Cyanide (345 mg, 2.94 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (282 mg, 0.244 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

-

Toluene

-

2N Aqueous Ammonium Hydroxide Solution

-

Saturated Aqueous Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

-

Eluent: n-hexane/dichloromethane

Procedure:

-

To a reaction vessel, add 1-iodo-2,4,6-trichlorobenzene (1500 mg), zinc cyanide (345 mg), tetrakis(triphenylphosphine)palladium(0) (282 mg), and anhydrous DMF (30 mL).[8]

-

Heat the reaction mixture to 85 °C and stir overnight.[8]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.[8]

-

Dilute the mixture with toluene and wash sequentially with 2N aqueous ammonium hydroxide solution (3 times) and then with saturated brine.[8]

-

Dry the separated organic phase over anhydrous sodium sulfate.[8]

-

Concentrate the organic phase under reduced pressure to yield the crude product.[8]

-

Purify the crude product by silica gel column chromatography using an n-hexane/dichloromethane eluent system to afford pure this compound.[8]

Expected Yield: 850 mg (84%).[5][8]

Spectroscopic Data

Structural confirmation of this compound is typically achieved through standard spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.76 (s, 1H), 7.65 (s, 1H)* | [5][8] |

| IR Spectroscopy | Data available via KBr wafer and ATR-IR techniques. | [1] |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum data is available. | [3] |

*Note: Due to the chemical symmetry of the molecule, the two aromatic protons at positions 3 and 5 are chemically equivalent and are expected to appear as a single singlet integrating to 2H. The cited data may reflect an impure sample or a typographical error.

Applications in Research and Drug Development

Aromatic nitriles and chlorinated organic compounds are foundational motifs in medicinal chemistry.[9][10][11] The nitrile group is metabolically robust and can participate in key binding interactions within biological targets.[12] While this compound is primarily used as a synthetic intermediate, its structural features are relevant to drug design.

Specific signaling pathways involving this compound are not extensively documented. However, the mechanism of the structurally related fungicide Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) provides a plausible model for its biological activity.[13] Chlorothalonil is known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GPDH) by reacting with the sulfhydryl groups of cysteine residues in the enzyme's active site.[13] This covalent modification disrupts the enzyme's catalytic function.[13] It is hypothesized that other electron-deficient polychlorinated benzonitriles could exhibit similar mechanisms of action by acting as electrophiles that target critical cysteine thiols in various enzymes.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | Statement Code | Description | Source(s) |

| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | H311 / H312 | Toxic or Harmful in contact with skin | [1][6] |

| Acute Toxicity, Inhalation | H331 / H332 | Toxic or Harmful if inhaled | [1][6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][6] |

| General Irritation | R36/37/38 | Irritating to eyes, respiratory system and skin | [4] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[6]

-

Store in a cool, dry place in a tightly sealed container.[5][7]

References

- 1. This compound | C7H2Cl3N | CID 522179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 6575-05-9 [m.chemicalbook.com]

- 6. This compound | 6575-05-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 6575-05-9 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4,6-Trichlorobenzonitrile: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzonitrile is a chlorinated aromatic nitrile that serves as a key intermediate in the synthesis of a variety of chemical compounds. Its trifunctional nature, arising from the nitrile group and the chlorine-substituted benzene ring, makes it a versatile building block in the development of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on data presentation and detailed methodologies for cited experiments.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6575-05-9 | [1][2] |

| Molecular Formula | C₇H₂Cl₃N | [1][2] |

| Molecular Weight | 206.46 g/mol | [1] |

| Melting Point | 80-82 °C | |

| Boiling Point | 303.1 ± 37.0 °C (Predicted) | |

| Density | 1.54 ± 0.1 g/cm³ (Predicted) | |

| Appearance | White to light yellow powder/crystal | |

| Solubility | Soluble in Toluene. Miscible with most organic solvents. Slightly soluble in water. | [3] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic peaks for the C≡N stretch of the nitrile group and C-Cl stretches from the chlorinated benzene ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with isotopic peaks characteristic of a compound containing three chlorine atoms.

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. These methods primarily involve the introduction of a nitrile group onto a trichlorinated benzene ring or the modification of a precursor already containing the nitrile functionality.

Established Synthetic Routes

A number of established methods for the synthesis of this compound have been documented.[4] One common approach is the nucleophilic aromatic substitution of 2,3,6-trichlorobenzene with copper(I) cyanide.[4] This reaction is typically performed at elevated temperatures in a high-boiling point solvent.[4] Another significant pathway involves the dehydration of 2,3,6-trichlorobenzamide using a strong dehydrating agent such as phosphorus pentoxide to convert the amide group into a nitrile.[4]

Ammoxidation of 2,3,6-Trichlorotoluene

For industrial-scale production, the vapor phase ammoxidation of 2,3,6-trichlorotoluene offers a more direct and potentially greener alternative.[4] This process involves the reaction of the toluene derivative with ammonia and air at high temperatures, typically between 300-600°C, over a vanadium-based catalyst to efficiently convert the methyl group to a nitrile.[4]

Experimental Workflow: A General Approach

Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals

This compound serves as a building block for the creation of various pesticides.[1] Although a direct synthetic pathway from this compound to the herbicide Dichlobenil (2,6-dichlorobenzonitrile) is not explicitly detailed, the structural similarity suggests its potential as a precursor or a related starting material in the synthesis of chlorinated benzonitrile-based herbicides.[5]

Pharmaceuticals

In the pharmaceutical sector, the nitrile group is a common pharmacophore, and chlorinated aromatic structures are present in numerous drugs.[6][7] While specific drugs synthesized directly from this compound are not widely reported in public literature, its potential as a starting material for various active pharmaceutical ingredients (APIs) is significant due to the reactivity of the nitrile and chloro-substituents.[4] The synthesis of chloro-containing molecules is a critical aspect of drug discovery, with a significant percentage of approved drugs containing at least one chlorine atom.[7]

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions.[1] It can be fatal if ingested.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with important applications in the synthesis of agrochemicals and as a potential building block for pharmaceuticals. While detailed spectroscopic data and specific, publicly available experimental protocols are limited, the established synthetic routes provide a solid foundation for its preparation. Further research into its applications and the development of more efficient and greener synthetic methodologies will continue to enhance its importance in the chemical and life sciences industries.

References

- 1. This compound | 6575-05-9 | FT70460 [biosynth.com]

- 2. This compound | C7H2Cl3N | CID 522179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Reactivity of 2,4,6-Trichlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorobenzonitrile is a versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. The presence of three electron-withdrawing chlorine atoms on the benzene ring, coupled with the reactivity of the nitrile group, imparts a unique chemical profile to this compound. This technical guide provides a preliminary overview of the reactivity of this compound, focusing on key transformations including nucleophilic aromatic substitution, reduction, hydrolysis, and its potential as a dienophile in cycloaddition reactions. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of this compound in synthetic chemistry and drug development.

Introduction

The strategic placement of chloro and cyano functionalities on an aromatic scaffold makes this compound a valuable building block in organic synthesis. The electron-deficient nature of the aromatic ring, due to the inductive and mesomeric effects of the three chlorine atoms and the nitrile group, renders it susceptible to nucleophilic attack. Furthermore, the nitrile group itself can undergo a variety of transformations, including reduction to an amine or hydrolysis to a carboxylic acid, providing pathways to a diverse range of derivatives. Understanding the reactivity of this compound is crucial for designing synthetic routes to novel compounds with potential biological activity. This guide summarizes key reactivity patterns and provides a starting point for further investigation.

Core Reactivity Profiles

Nucleophilic Aromatic Substitution (SNA)

The highly electron-deficient aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). The chlorine atoms, particularly those in the ortho and para positions to the electron-withdrawing nitrile group, are potential leaving groups.

Reaction Scheme:

Figure 1: General scheme for nucleophilic aromatic substitution of this compound.

Common nucleophiles such as amines, alkoxides, and thiolates are expected to displace one or more chlorine atoms. The reaction conditions, including solvent, temperature, and the nature of the nucleophile, will influence the regioselectivity and the extent of substitution.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound (Illustrative)

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Ammonia | NH₃ (aq.) | Ethanol | 150 (sealed tube) | 2-Amino-4,6-dichlorobenzonitrile | - | Hypothetical |

| Methoxide | NaOCH₃ | Methanol | Reflux | 2-Methoxy-4,6-dichlorobenzonitrile | - | Hypothetical |

| Thiophenoxide | C₆H₅SNa | DMF | 100 | 2-Phenylthio-4,6-dichlorobenzonitrile | - | Hypothetical |

Experimental Protocol: Reaction with Ammonia (Hypothetical)

-

In a sealed pressure tube, dissolve this compound (1.0 g, 4.8 mmol) in ethanol (20 mL).

-

Add aqueous ammonia (28%, 10 mL).

-

Seal the tube and heat the mixture at 150 °C for 24 hours.

-

After cooling to room temperature, carefully open the tube and concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the aminated product.

Reduction of the Nitrile Group

The nitrile group of this compound can be reduced to a primary amine, 2,4,6-trichlorobenzylamine, a valuable intermediate for further functionalization.

Reaction Scheme:

An In-depth Technical Guide to the Theoretical Calculations on 2,4,6-Trichlorobenzonitrile

Introduction

2,4,6-Trichlorobenzonitrile (C₇H₂Cl₃N) is a halogenated aromatic nitrile. Understanding its molecular structure, stability, reactivity, and spectroscopic properties is crucial for its potential applications in chemical synthesis and materials science. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful framework for elucidating these properties at the atomic level.

This technical guide details the standard protocols for performing theoretical calculations on this compound. It covers geometry optimization, vibrational frequency analysis, the study of electronic properties via Frontier Molecular Orbitals (FMOs), and the analysis of charge delocalization through Natural Bond Orbital (NBO) theory.

Molecular Structure and Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Experimental Data: The molecular structure of this compound has been determined experimentally via X-ray crystallography. This provides a valuable benchmark for comparison with theoretical results.

Table 1: Experimental Geometric Parameters for this compound (Note: This table would be populated with bond lengths and angles from the relevant crystallography study. As the specific data is not in the search results, a placeholder is used.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl(2) | Data unavailable | Cl(2)-C(2)-C(1) | Data unavailable |

| C-Cl(4) | Data unavailable | C(3)-C(4)-Cl(4) | Data unavailable |

| C-Cl(6) | Data unavailable | C(5)-C(6)-Cl(6) | Data unavailable |

| C≡N | Data unavailable | C(2)-C(1)-C(7) | Data unavailable |

| C-C (ring) | Data unavailable | C(1)-C(7)-N | Data unavailable |

Theoretical Protocol: Geometry optimization is typically performed using DFT. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a widely used and reliable choice for organic molecules.[1] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost.[2] This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-uniform distribution of electron density in molecules.

Illustrative Data: The following table presents the calculated geometric parameters for the analogous molecule, 2-amino-4-chlorobenzonitrile, obtained using the B3LYP/6-311++G(d,p) level of theory.[2]

Table 2: Calculated Geometric Parameters for 2-amino-4-chlorobenzonitrile

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.424 | C6-C1-C2 | 117.8 |

| C2-N8 | 1.365 | C1-C2-C3 | 121.8 |

| C3-C4 | 1.384 | C2-C3-C4 | 119.5 |

| C4-Cl10 | 1.747 | C3-C4-C5 | 120.4 |

| C7-N11 | 1.158 | C1-C7-N11 | 179.1 |

Data sourced from a computational study on 2-amino-4-chlorobenzonitrile.[2]

Vibrational Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The results are crucial for interpreting experimental spectroscopic data and confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

Experimental Data: A gas-phase experimental IR spectrum for this compound is available from the NIST Chemistry WebBook, which serves as an excellent reference for validating the theoretical results.[3]

Theoretical Protocol: The vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). The output provides the harmonic frequencies, IR intensities, and Raman activities for each vibrational mode. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data.

Illustrative Data: The following table shows a selection of calculated (scaled) and experimental vibrational frequencies for 2-amino-4-chlorobenzonitrile, along with their assignments.[2]

Table 3: Selected Vibrational Frequencies (cm⁻¹) for 2-amino-4-chlorobenzonitrile

| Assignment | Calculated (Scaled) | Experimental (FT-IR) |

| NH₂ Asymmetric Stretch | 3505 | 3482 |

| NH₂ Symmetric Stretch | 3409 | 3380 |

| C-H Stretch | 3073 | 3075 |

| C≡N Stretch | 2225 | 2220 |

| C-C Stretch | 1618 | 1615 |

| C-Cl Stretch | 785 | 780 |

Data sourced from a computational study on 2-amino-4-chlorobenzonitrile.[2]

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule, such as its reactivity, are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity.

Theoretical Protocol: The HOMO and LUMO energies are obtained from the output of the DFT calculation on the optimized geometry. From these values, several global reactivity descriptors can be calculated:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Electronegativity (χ) = (I + A) / 2

-

Electrophilicity Index (ω) = χ² / (2η)

Illustrative Data: The following table summarizes the calculated electronic properties for 2-amino-4-chlorobenzonitrile.[2]

Table 4: Calculated Electronic Properties (eV) for 2-amino-4-chlorobenzonitrile

| Property | Value (eV) |

| EHOMO | -6.21 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.36 |

| Ionization Potential (I) | 6.21 |

| Electron Affinity (A) | 1.85 |

| Chemical Hardness (η) | 2.18 |

| Electronegativity (χ) | 4.03 |

| Electrophilicity Index (ω) | 3.72 |

Data sourced from a computational study on 2-amino-4-chlorobenzonitrile.[2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of electron delocalization and hyperconjugation. The stabilization energy (E⁽²⁾) associated with these interactions is a measure of their significance.

Theoretical Protocol: NBO analysis is performed as a post-processing step on the converged DFT wavefunction using software packages like the NBO program integrated within Gaussian. The analysis identifies the key donor-acceptor interactions and calculates their corresponding second-order perturbation stabilization energies.

Illustrative Data: Key donor-acceptor interactions for 2-amino-4-chlorobenzonitrile are shown below. Significant interactions often involve lone pairs (LP) donating into anti-bonding orbitals (π* or σ*).[2]

Table 5: Second-Order Perturbation Analysis for 2-amino-4-chlorobenzonitrile

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |

| LP(1) N8 | π(C1-C2) | 48.21 |

| π(C1-C2) | π(C3-C4) | 21.15 |

| π(C5-C6) | π(C1-C2) | 18.90 |

| LP(2) Cl10 | σ(C3-C4) | 2.85 |

Data sourced from a computational study on 2-amino-4-chlorobenzonitrile.[2]

Detailed Computational Protocol

The following outlines the comprehensive methodology for the theoretical analysis of this compound.

-

Software: All calculations would be performed using a quantum chemistry software package such as Gaussian 16.

-

Method: The Density Functional Theory (DFT) method would be employed.

-

Functional: The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is recommended for its proven accuracy with organic systems.[1]

-

Basis Set: The Pople-style 6-311++G(d,p) basis set should be used for all atoms to ensure a high-quality description of the electronic structure.[2]

-

Geometry Optimization: The initial molecular structure can be built based on experimental crystal structure data. A full geometry optimization would be performed without any symmetry constraints, using the Berny algorithm. Convergence is confirmed when the forces on the atoms are negligible and the energy change between optimization steps is minimal.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation at the same B3LYP/6-311++G(d,p) level is performed to obtain harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms the optimized structure as a true local minimum.

-

Electronic and NBO Analysis: The optimized wavefunction is then used to calculate electronic properties, including HOMO-LUMO energies and molecular orbitals. Natural Bond Orbital (NBO) analysis is subsequently performed to investigate bonding, charge distribution, and hyperconjugative interactions.

References

In-Depth Technical Guide: Crystal Structure Analysis of 2,4,6-Trichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2,4,6-trichlorobenzonitrile, a molecule of interest in the development of agrochemicals and pharmaceuticals. The following sections detail the crystallographic data, experimental protocols for structure determination, and a visualization of the experimental workflow.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/e.[1] The fundamental crystallographic data are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₇H₂Cl₃N |

| Formula Weight | 206.46 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/e |

| Unit Cell Dimensions | |

| a | 3.97(1) Å |

| b | 16.06(3) Å |

| c | 12.84(2) Å |

| β | 91.0(3)° |

| Volume | 819.4 ų |

| Z | 4 |

| Data Collection | |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα |

| Temperature | Room Temperature |

| Refinement | |

| R-factor | 0.134 |

Molecular Structure and Packing

An analysis of the bond lengths and angles within the this compound molecule reveals a planar benzene ring with the attached chlorine and nitrile substituents. The molecular packing in the crystal is primarily governed by weak Lewis acid-base interactions. Specifically, a notable interaction occurs between the nitrogen atom of the cyanide group and a chlorine atom of an adjacent molecule, with a C≡N···Cl distance of 3.22 Å.[1] This interaction leads to the formation of dimeric pairs within the crystal lattice.

Detailed bond lengths and angles are typically deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 152634.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from crystal growth to data analysis.

Synthesis and Crystallization

A common method for the synthesis of this compound involves the reaction of 1-iodo-2,4,6-trichlorobenzene with zinc cyanide in the presence of a palladium catalyst in an anhydrous DMF solvent. The reaction mixture is heated and stirred, followed by purification to yield the final product.

Single crystals suitable for X-ray diffraction are typically obtained through slow recrystallization from an appropriate solvent, such as ethanol. The process involves dissolving the purified compound in a minimum amount of hot solvent and allowing the solution to cool slowly to room temperature, which facilitates the growth of well-ordered single crystals.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. X-rays, commonly from a Mo or Cu source, are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot corresponds to the constructive interference of X-rays from specific crystallographic planes, as described by Bragg's Law.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the atoms in the asymmetric unit are determined.

The initial structural model is then refined using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors, ultimately yielding the final, accurate crystal structure. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit between the experimental data and the refined model.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the single-crystal X-ray diffraction analysis of this compound.

References

Methodological & Application

Application Note: Synthesis of 2,4,6-Trichlorobenzonitrile from 2,4,6-Trichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,4,6-trichlorobenzonitrile from 2,4,6-trichloroaniline via the Sandmeyer reaction. The procedure involves the diazotization of the starting aniline followed by a copper(I) cyanide-mediated cyanation.

Overview

The transformation of 2,4,6-trichloroaniline to this compound is a two-step process facilitated by the Sandmeyer reaction. The first step is the conversion of the primary aromatic amine into a diazonium salt using sodium nitrite in an acidic medium at low temperatures. The resulting diazonium salt is then subjected to a reaction with cuprous cyanide, which replaces the diazonium group with a nitrile group, yielding the desired product.

Chemical Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2,4,6-Trichloroaniline | C₆H₄Cl₃N | 196.46 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Copper(I) Cyanide | CuCN | 89.56 |

| Sodium Cyanide | NaCN | 49.01 |

| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 |

| Sodium Bisulfite | NaHSO₃ | 104.06 |

| Sodium Hydroxide | NaOH | 40.00 |

| Toluene | C₇H₈ | 92.14 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Protocol 1: Preparation of Cuprous Cyanide Solution

This protocol is adapted from a standard procedure for the preparation of cuprous cyanide for Sandmeyer reactions.

-

In a well-ventilated fume hood, dissolve copper(II) sulfate pentahydrate (e.g., 125 g, 0.5 mol) in 400 mL of hot water in a 2 L flask.

-

In a separate beaker, prepare a solution of sodium bisulfite (e.g., 36.5 g, 0.35 mol) in 100 mL of water.

-

Slowly add the sodium bisulfite solution to the hot copper sulfate solution with stirring. The solution will turn green.

-

Add a solution of sodium hydroxide (e.g., 18 g, 0.45 mol) in 100 mL of water to the reaction mixture to precipitate copper(I) hydroxide.

-

Allow the precipitate to settle, then decant the supernatant. Wash the precipitate with water by decantation three times.

-

To the copper(I) hydroxide precipitate, add a solution of sodium cyanide (e.g., 32.5 g, 0.66 mol) in 100 mL of water. Stir until a clear solution of cuprous cyanide is obtained. This solution should be used immediately in the next step.

Protocol 2: Synthesis of this compound

-

Diazotization:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,4,6-trichloroaniline (e.g., 19.65 g, 0.1 mol) in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (e.g., 7.25 g, 0.105 mol) in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The formation of the diazonium salt solution is indicated by the clarification of the reaction mixture.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate 1 L flask, cool the freshly prepared cuprous cyanide solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring. A thick precipitate may form, and nitrogen gas will evolve.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour, or until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 100 mL).

-

Combine the organic layers and wash with 10% aqueous sodium hydroxide (2 x 100 mL) to remove any phenolic byproducts, followed by a wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and dichloromethane as the eluent to afford pure this compound.[1]

-

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value |

| CAS Number | 6575-05-9[1][2] |

| Molecular Formula | C₇H₂Cl₃N[1] |

| Molecular Weight | 206.46 g/mol [1] |

| Appearance | Brown crystals or powder[3] |

| Melting Point | 80-82 °C[1][2] |

| Boiling Point | 303.1 ± 37.0 °C (Predicted)[1][2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 (s, 1H), 7.65 (s, 1H)[1] |

| ¹³C NMR (CDCl₃) | Spectral data available[4] |

| IR (KBr, cm⁻¹) | Spectral data available[4][5] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This procedure must be carried out in a well-ventilated fume hood.

-

Cyanide compounds are highly toxic. Handle with extreme care and use appropriate personal protective equipment (gloves, safety goggles, lab coat). All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

-

Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation.

-

Hydrochloric acid is corrosive. Handle with care.

References

Application Notes and Protocols for the Synthesis of 2,4,6-Trichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzonitrile is a valuable chemical intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other specialty organic compounds. Its trichlorinated phenyl ring and nitrile functional group offer versatile handles for further chemical modifications. This document provides a detailed reaction mechanism, experimental protocol, and relevant data for the synthesis of this compound, primarily via the Sandmeyer reaction, a reliable method for the introduction of a cyano group onto an aromatic ring.

Reaction Mechanism: The Sandmeyer Reaction

The synthesis of this compound from 2,4,6-trichloroaniline proceeds via the Sandmeyer reaction. This reaction involves two main stages: the diazotization of the primary aromatic amine and the subsequent copper(I) cyanide-mediated substitution of the diazonium group with a nitrile group. The mechanism is understood to involve a radical-nucleophilic aromatic substitution pathway.[1]

Stage 1: Diazotization

2,4,6-Trichloroaniline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). The nitrous acid is protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The amino group of the aniline derivative attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the 2,4,6-trichlorobenzenediazonium chloride salt is formed.

Stage 2: Cyanation

The unstable diazonium salt is then added to a solution of copper(I) cyanide. A single electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide anion, and the copper(I) is regenerated, acting as a catalyst.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | 2,4,6-Trichloroaniline | This compound |

| Molecular Formula | C₆H₄Cl₃N | C₇H₂Cl₃N |

| Molecular Weight | 196.46 g/mol [2] | 206.46 g/mol [3] |

| CAS Number | 634-93-5[2] | 6575-05-9[3] |

| Appearance | Long needles or fine, light purple fibers[2] | White to off-white solid |

| Melting Point | 77.5 °C | 93-95 °C |

| Boiling Point | 262 °C[2] | Not readily available |

| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform.[2] | Insoluble in water; soluble in organic solvents like dichloromethane and chloroform. |

Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | The spectrum is expected to show a singlet for the two aromatic protons. |

| ¹³C NMR | The spectrum will show characteristic peaks for the aromatic carbons and the nitrile carbon. |

| IR (Infrared) | A sharp peak characteristic of the C≡N stretch is expected around 2230 cm⁻¹.[3] |

| Mass Spec (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with isotopic peaks due to the presence of three chlorine atoms.[3] |

Experimental Protocol: Sandmeyer Cyanation of 2,4,6-Trichloroaniline

This protocol is adapted from a general procedure for the Sandmeyer reaction.

Materials:

-

2,4,6-Trichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (Caution: Highly Toxic)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Beakers

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part A: Diazotization of 2,4,6-Trichloroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4,6-trichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise from the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete. Keep this solution cold for the next step.

Part B: Preparation of Copper(I) Cyanide Solution

Note: This should be performed in a well-ventilated fume hood due to the high toxicity of cyanide salts.

-

In a separate large beaker, dissolve copper(I) cyanide (1.1 eq) and sodium cyanide (2.2 eq) in water. This will form a solution of sodium cuprocyanide (Na[Cu(CN)₂]).

-

Cool this solution in an ice bath.

Part C: Sandmeyer Reaction

-

Slowly and carefully add the cold diazonium salt solution from Part A to the cold, stirred copper(I) cyanide solution from Part B.

-

A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from becoming too vigorous.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 1 hour to ensure the reaction goes to completion.

Part D: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent such as dichloromethane.

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Expected Yield:

Yields for Sandmeyer cyanation reactions can vary widely depending on the substrate and reaction conditions. Typical yields range from 60% to 80%.[4]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound via the Sandmeyer reaction.

Caption: Synthetic pathway for this compound.

Safety Precautions

-

This synthesis should be carried out by trained personnel in a well-ventilated fume hood.

-

Cyanide compounds (CuCN, NaCN) are highly toxic and should be handled with extreme care. Avoid contact with skin, eyes, and inhalation. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.

-

Diazonium salts can be explosive when isolated and dry. They should be used in solution immediately after preparation and not be allowed to dry out.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

Application Notes and Protocols: 2,4,6-Trichlorobenzonitrile as a Precursor for Novel Fungicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzonitrile is a halogenated aromatic nitrile with potential as a versatile precursor in the synthesis of novel agrochemicals. Its electron-deficient aromatic ring, activated by three chlorine atoms and a nitrile group, makes it susceptible to nucleophilic substitution reactions. This characteristic allows for the introduction of various functional moieties, paving the way for the development of new fungicidal agents. This document outlines a prospective synthetic application of this compound in the creation of a novel triazole-containing fungicide, leveraging established principles of medicinal and agrochemical chemistry. The proposed compound, 1-(2,4,6-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one , is a hypothetical fungicide designed based on the well-documented fungicidal activity of triazole derivatives.

Proposed Synthesis of a Novel Fungicide

The synthetic strategy to access the target fungicide from this compound involves a two-step process. The first step is a Friedel-Crafts acylation to introduce a chloroacetyl group, followed by a nucleophilic substitution with 1,2,4-triazole.

Experimental Protocol: Synthesis of 1-(2,4,6-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Step 1: Synthesis of 2-chloro-1-(2,4,6-trichlorophenyl)ethan-1-one (Intermediate 1)

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add this compound (10.0 g, 0.048 mol) and anhydrous aluminum chloride (19.2 g, 0.144 mol) to 100 mL of dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Cool the mixture to 0°C in an ice bath. Slowly add chloroacetyl chloride (10.8 g, 0.096 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

-